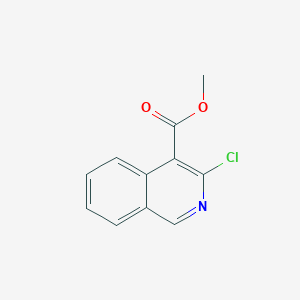

Methyl 3-chloroisoquinoline-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-chloroisoquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)9-8-5-3-2-4-7(8)6-13-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQIYLQWJRJJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857567 | |

| Record name | Methyl 3-chloroisoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260642-58-7 | |

| Record name | Methyl 3-chloroisoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Solubility of Methyl 3-chloroisoquinoline-4-carboxylate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility of Methyl 3-chloroisoquinoline-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry.[3] In the absence of extensive public data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive theoretical models, and a detailed, field-proven experimental protocol for generating reliable solubility data. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for robust solubility assessment.

Introduction: The Critical Role of Solubility in Drug Development

Methyl 3-chloroisoquinoline-4-carboxylate belongs to the isoquinoline class of heterocyclic compounds, which are prevalent scaffolds in numerous biologically active molecules.[3] The journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to failures in development.[4] Understanding the solubility of this compound in a variety of organic solvents is paramount for several key stages of pharmaceutical development:

-

Process Chemistry: Selection of appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing stable and effective dosage forms, where solubility dictates the choice of excipients and delivery systems.[5]

-

Preclinical Studies: Preparation of dosing solutions for in vitro and in vivo assays.

-

Predictive Modeling: Generating data to build and refine computational models that can forecast the behavior of other, similar molecules.

This guide will equip the researcher with the necessary tools to approach the solubility determination of Methyl 3-chloroisoquinoline-4-carboxylate in a scientifically rigorous manner.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which, in thermodynamic terms, relates to the Gibbs free energy of solution. Favorable dissolution occurs when the intermolecular interactions between the solute and solvent molecules are strong enough to overcome the interactions within the pure solute (crystal lattice energy) and the pure solvent. For a complex molecule like Methyl 3-chloroisoquinoline-4-carboxylate, we can anticipate its solubility behavior by considering its structural features:

-

Isoquinoline Core: Aromatic and heterocyclic, capable of π-π stacking and dipole-dipole interactions.

-

Chloro Group: An electron-withdrawing group that adds to the molecule's polarity and can participate in halogen bonding.

-

Methyl Ester Group: A polar functional group that can act as a hydrogen bond acceptor.

Given these features, we can employ theoretical models to guide solvent selection.

Hansen Solubility Parameters (HSP)

A powerful, semi-empirical tool for predicting solubility is the Hansen Solubility Parameter (HSP) system.[5][6] It deconstructs the total Hildebrand solubility parameter into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.

Every molecule can be assigned a unique set of (δd, δp, δh) coordinates, placing it at a point in "Hansen space." The fundamental principle is that substances with similar HSP coordinates are likely to be miscible.[5][7] The distance (Ra) between two substances in Hansen space can be calculated, and a smaller distance implies a higher likelihood of solubility.[6] This approach is invaluable for pre-screening solvents, thereby narrowing the experimental scope.[5]

COSMO-RS: A Quantum-Mechanical Approach

For a more rigorous, first-principles prediction, the Conductor-like Screening Model for Real Solvents (COSMO-RS) is an advanced computational method.[8][9] COSMO-RS uses quantum chemistry to calculate the thermodynamic properties of fluids and solutions, providing highly accurate predictions of solubility without the need for extensive experimental data.[1][8][10] It can be particularly useful in the early stages of drug discovery when physical samples are scarce.[1] This method can predict a wide range of properties, including partition coefficients and vapor pressures, which are also relevant to drug development.[8][10]

Experimental Determination of Equilibrium Solubility

While predictive models are invaluable, the gold standard for solubility determination remains experimental measurement. The most reliable and widely accepted method is the shake-flask method , which determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[11][12][13][14]

Core Principles of the Shake-Flask Method

The method involves adding an excess amount of the solid compound to the solvent of interest and agitating the mixture until the solution reaches equilibrium with the undissolved solid.[12][15] After equilibrium is achieved, the saturated supernatant is separated from the excess solid and its concentration is determined using a suitable analytical technique.[16]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating best practices to ensure data integrity and reproducibility.[17][18]

Materials and Equipment:

-

Solute: Methyl 3-chloroisoquinoline-4-carboxylate (verify purity and polymorphic form via techniques like XRD and DSC).

-

Solvents: A range of high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, DMSO, etc.).

-

Apparatus:

-

Glass vials with screw caps.

-

A temperature-controlled orbital shaker or rotator.[15]

-

A calibrated analytical balance.

-

A centrifuge for phase separation.

-

Syringes and filters (e.g., 0.22 µm PTFE) for sample clarification.

-

An analytical instrument for concentration measurement (e.g., HPLC-UV, UPLC-MS).

-

Calibrated pH meter (for aqueous-buffered co-solvent systems).

-

Experimental Workflow Diagram:

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of Methyl 3-chloroisoquinoline-4-carboxylate to a pre-weighed glass vial. The excess should be sufficient to ensure solid remains at the end of the experiment. Record the exact mass.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[15] Allow the mixture to equilibrate for a predetermined time (typically 24 to 72 hours). It is crucial to demonstrate that equilibrium has been reached by taking samples at different time points (e.g., 24h, 48h, 72h) and showing that the concentration no longer increases.[15][17]

-

Phase Separation: Once equilibrium is confirmed, remove the vials from the shaker. Allow the vials to stand for a short period to let the excess solid settle.[17] Then, centrifuge the vials to pellet the remaining solid.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining fine particles, filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for organic solvents). The first few drops should be discarded to saturate any potential binding sites on the filter.[17]

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent and analyze its concentration using a validated analytical method, such as HPLC-UV.

-

Solid Phase Characterization: After the experiment, it is good practice to recover the remaining solid and analyze its polymorphic form to ensure no phase transition occurred during the experiment.[18]

Data Presentation and Interpretation

To facilitate comparison and analysis, the experimentally determined solubility data should be summarized in a structured table.

Table 1: Solubility Data for Methyl 3-chloroisoquinoline-4-carboxylate

| Organic Solvent | Dielectric Constant (20°C) | Dipole Moment (D) | Hansen Parameters (δd, δp, δh) | Measured Solubility (mg/mL) at 25°C | Molar Solubility (mol/L) at 25°C |

| e.g., Acetone | 20.7 | 2.88 | (15.5, 10.4, 7.0) | [Experimental Data] | [Calculated Data] |

| e.g., Ethanol | 24.5 | 1.69 | (15.8, 8.8, 19.4) | [Experimental Data] | [Calculated Data] |

| e.g., Ethyl Acetate | 6.0 | 1.78 | (15.8, 5.3, 7.2) | [Experimental Data] | [Calculated Data] |

| e.g., Toluene | 2.4 | 0.36 | (18.0, 1.4, 2.0) | [Experimental Data] | [Calculated Data] |

| e.g., DMSO | 46.7 | 3.96 | (18.4, 16.4, 10.2) | [Experimental Data] | [Calculated Data] |

| e.g., Heptane | 1.9 | ~0 | (15.3, 0.0, 0.0) | [Experimental Data] | [Calculated Data] |

Note: Solvent property data is sourced from publicly available chemical data collections.[19]

Interpreting the Results:

The relationship between the solute and solvent properties determines the resulting solubility. By analyzing the data in Table 1, researchers can draw correlations between the compound's solubility and the solvent's polarity, hydrogen bonding capacity, and dispersion forces. This understanding is crucial for selecting appropriate solvent systems for various pharmaceutical processes.

Sources

- 1. approcess.com [approcess.com]

- 2. rheolution.com [rheolution.com]

- 3. Methyl 3-chloroisoquinoline-7-carboxylate [myskinrecipes.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. science.rsu.lv [science.rsu.lv]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 8. scm.com [scm.com]

- 9. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zenodo.org [zenodo.org]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. www1.chem.umn.edu [www1.chem.umn.edu]

Commercial availability and suppliers of Methyl 3-chloroisoquinoline-4-carboxylate

Executive Summary: The Isomer Trap[2]

In the high-stakes landscape of medicinal chemistry—particularly in the development of HIF prolyl hydroxylase (HIF-PH) inhibitors like Roxadustat—structural precision is non-negotiable. Methyl 3-chloroisoquinoline-4-carboxylate represents a critical "scaffold ambiguity" in the market.[1]

The Core Problem: Most commercial inquiries for "chloroisoquinoline carboxylates" are funneled toward Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate (a Roxadustat intermediate) or Methyl 3-chloroisoquinoline-6/7-carboxylates .[1] The specific 3,4-substitution pattern requested (3-Cl, 4-COOMe) is a niche building block that is rarely held in catalog stock.[1]

This guide provides a definitive roadmap for sourcing this specific isomer, validating its identity against common imposters, and synthesizing it in-house when commercial lead times fail.[1]

Chemical Identity & Technical Specifications

Before engaging suppliers, you must establish a rigid "Spec Sheet" to prevent receiving the wrong regioisomer.[1][2]

| Feature | Specification | Notes |

| Target Molecule | Methyl 3-chloroisoquinoline-4-carboxylate | NOT the 1-chloro isomer.[1][3] |

| CAS Number | Not widely indexed (Often confused with 1416713-88-6 for the 6-isomer) | Action: Search by Structure/SMILES, not just CAS.[1] |

| SMILES | COC(=O)C1=C(Cl)N=CC2=CC=CC=C21 | Verify the Cl is at position 3 (next to N) and Ester at 4.[1][2] |

| Molecular Weight | 221.64 g/mol | Identical to other isomers (requires NMR for ID).[1][2] |

| Key NMR Signal | C1-H Singlet (~9.0–9.2 ppm) | The proton at Position 1 is distinctively deshielded.[1] |

| Appearance | Off-white to pale yellow solid | Likely crystalline.[1] |

Structural Visualization

The following diagram illustrates the critical difference between the Target and the common "Decoy" (Roxadustat intermediate).

Caption: Structural disambiguation. Ensure your procurement team does not accept the 'Decoy' or 'Analog' due to CAS confusion.[2]

Commercial Availability & Sourcing Strategy

Current Market Status: Tier 3 Availability (Custom Synthesis Required). You will likely not find this bottle on the shelf at Sigma or Fisher.[1][2] It requires a "Build vs. Buy" decision.

Sourcing Decision Matrix

Caption: Procurement workflow. Due to high isomer confusion, visual verification of NMR data from vendors is mandatory before purchase.[1][2]

Recommended Supplier Tiers

-

Catalog Extension Vendors (Check First):

-

Custom Synthesis Partners:

Quality Control: The Self-Validating Protocol

When the sample arrives (or is synthesized), do not rely on the label.[1][2] Use this protocol to validate the regiochemistry.

1H-NMR Validation (DMSO-d6)

The key discriminator is the C1-Proton .[1]

-

Target (3-Cl-4-COOMe): You will see a distinct singlet for the C1-H. Because N is at position 2 relative to C1, and C3 has a Cl, the C1 proton is highly deshielded, typically

9.0 – 9.3 ppm .[1] -

Decoy (1-Cl-3-COOMe): There is NO proton at C1 (it is substituted with Cl).[1] You will miss the most downfield singlet.

-

Methyl Group: Singlet at

~3.9 ppm (3H).[1][2]

LC-MS Validation

-

Isotope Pattern: Chlorine has a natural abundance of

(75%) and -

Mass Spec: Look for the characteristic M and M+2 peaks with a 3:1 intensity ratio.[1][2]

Synthetic Contingency: The Meth-Cohn Route[1]

If commercial sourcing fails, the most robust, scalable route to 3-chloroisoquinoline-4-carboxylates is via the Vilsmeier-Haack cyclization of phenylacetamides, pioneered by Meth-Cohn et al.[1] This avoids the ambiguity of lithiation chemistry.[2]

Reaction Pathway[2][4][5][6][7]

Caption: The Meth-Cohn Vilsmeier-Haack route. This pathway constructs the pyridine ring with the Chlorine atom installed at position 3 and the Carbonyl at position 4 regio-selectively.[2]

Detailed Protocol

Step 1: Synthesis of 3-chloroisoquinoline-4-carbaldehyde

-

Reagents: 2-Phenylacetamide (1.0 eq), DMF (3.0 eq), POCl

(10.0 eq). -

Procedure:

-

Cool DMF to 0°C. Dropwise add POCl

(Vilsmeier reagent formation).[1][2] -

Add 2-Phenylacetamide.[1]

-

Heat to 75°C for 6–12 hours . (Monitor by TLC; the amide spot disappears).

-

Quench: Pour onto ice/water. Neutralize with NaHCO

.[1][2] -

Isolation: The aldehyde precipitates as a yellow solid.[1][2][4] Filter and wash.[1][2][4]

-

Step 2: Oxidation to Carboxylic Acid

-

Reagents: Aldehyde (from Step 1), NaClO

(1.5 eq), NaH -

Procedure:

Step 3: Methyl Esterification

Safety & Handling

-

POCl

(Phosphorus Oxychloride): Highly corrosive and reacts violently with water.[1][2] All Vilsmeier reactions must be performed under inert atmosphere (Ar/N -

Chloroisoquinolines: Potential skin sensitizers.[1][2] Handle with double nitrile gloves.[1][2]

-

Storage: Store the final ester at 2–8°C, protected from light. Esters can hydrolyze if stored in humid conditions.[1][2]

References

-

Meth-Cohn, O., et al. "A Versatile Synthesis of Substituted Isoquinolines via the Vilsmeier-Haack Reaction."[1] Journal of the Chemical Society, Perkin Transactions 1, 1981, pp. 1520–1530.[1][2]

-

PubChem Compound Summary. "Methyl 3-chloroisoquinoline-6-carboxylate (Analog Reference)." National Center for Biotechnology Information.[1][2] Accessed Feb 2026.[2] [1]

-

FibroGen, Inc. "HIF Prolyl Hydroxylase Inhibitor Intermediates (Roxadustat Patents)." Google Patents.[1][2] (For context on the 1-chloro/4-hydroxy isomers).

-

Organic Syntheses. "General Procedures for Vilsmeier Formylation." Org.[1][2][4][5] Synth. Coll. Vol. 4, p. 539.[1][2]

Sources

- 1. 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1) | C11H14ClNO2 | CID 12248067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gabriel colman rearrgment | PPTX [slideshare.net]

- 3. CAS:78686-83-6, 2-氯-5-碘烟酸甲酯-毕得医药 [bidepharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. m.youtube.com [m.youtube.com]

Technical Guide: Pharmacophore Properties of Methyl 3-chloroisoquinoline-4-carboxylate

The following technical guide details the pharmacophore properties, synthetic utility, and biological potential of Methyl 3-chloroisoquinoline-4-carboxylate . This analysis treats the molecule as a high-value privileged scaffold —a core structural template used to generate diverse bioactive agents, particularly in kinase inhibition and antimicrobial research.

Executive Summary

Methyl 3-chloroisoquinoline-4-carboxylate (CAS: N/A for specific methyl ester in common drug lists, but related to CAS 1416713-88-6 isomers) represents a "privileged scaffold" in medicinal chemistry. Its value lies not just in its intrinsic activity, but in its orthogonal reactivity profile .[1] The 3-chloro position serves as an electrophilic "handle" for nucleophilic aromatic substitution (

Part 1: Structural & Physicochemical Profiling[2]

The molecule consists of a fused benzene and pyridine ring (isoquinoline) with a chlorine atom at position 3 and a methyl ester at position 4. This ortho-substitution pattern creates a sterically congested environment that influences both binding conformation and chemical reactivity.[1]

Physicochemical Data (Calculated)

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Formula | Core scaffold composition.[1] | |

| Molecular Weight | ~221.64 g/mol | Fragment-like; ideal for Lead-Oriented Synthesis.[1] |

| cLogP | 2.9 - 3.2 | Moderate lipophilicity; good membrane permeability.[1] |

| TPSA | ~40 | High oral bioavailability potential (Rule of 5 compliant).[1] |

| H-Bond Donors | 0 | Requires derivatization (e.g., hydrolysis) to donate H-bonds.[1] |

| H-Bond Acceptors | 3 (N, C=O, O) | Key interaction points for active site residues. |

| Rotatable Bonds | 2 (Ester) | Limited flexibility reduces entropic penalty upon binding.[1] |

The "3-Chloro-4-Carboxylate" Steric Lock

The proximity of the chlorine atom (C3) and the ester group (C4) induces a torsional twist . The ester carbonyl is likely forced out of coplanarity with the aromatic ring to avoid steric clash with the chlorine lone pairs.[1]

-

Pharmacological Implication: This "pre-organized" conformation can enhance binding affinity if the target pocket requires a twisted ligand, but it may hinder binding in flat, intercalating sites unless the chlorine is displaced.

Part 2: Pharmacophore Mapping & Interaction Logic[1][2]

The pharmacophore is the ensemble of steric and electronic features necessary for optimal supramolecular interaction with a specific biological target.[1]

Core Interaction Features[2]

-

Isoquinoline Nitrogen (

): -

3-Chloro Substituent (

): -

4-Carboxylate Motif (

):

Visualization: Pharmacophore Node Map

The following diagram illustrates the interaction points and the "reactive handle" concept.

Caption: Pharmacophore connectivity showing the 3-Cl hydrophobic anchor and 4-carboxylate acceptor sites.

Part 3: Target Interaction & SAR Context[1][2]

This specific scaffold is frequently utilized in the design of inhibitors for enzymes requiring a planar aromatic core with polar appendages.[1]

Primary Target Class: Dihydroorotate Dehydrogenase (DHODH)

Quinoline and isoquinoline-4-carboxylic acids are known inhibitors of DHODH, a key enzyme in de novo pyrimidine biosynthesis.[3]

-

Mechanism: The carboxylate (formed after hydrolysis) binds to the ubiquinone-binding tunnel of DHODH.[1]

-

Role of 3-Cl: The chlorine atom occupies a hydrophobic sub-pocket, increasing potency compared to the unsubstituted analog.

Secondary Target Class: Kinase Inhibition

The 3-chloroisoquinoline core mimics the adenine ring of ATP.[1]

-

Diversification: The 3-Cl is often displaced by an amine (via Buchwald-Hartwig or

) to create a "hinge binder" that forms hydrogen bonds with the kinase backbone.[1] -

Application: Used in developing inhibitors for CK2 (Casein Kinase 2) or PIM kinases .[1]

Part 4: Experimental Protocols

To validate the pharmacophore properties, the following "Self-Validating" protocols are recommended.

Protocol A: Hydrolytic Stability & Prodrug Activation Assay

Purpose: Determine if the methyl ester functions as a stable pharmacophore or a prodrug.[1]

-

Preparation: Dissolve Methyl 3-chloroisoquinoline-4-carboxylate (10 µM) in PBS (pH 7.4) containing 10% DMSO.[1]

-

Enzyme Addition: Add Porcine Liver Esterase (PLE, 10 units/mL) to one set of samples; keep another set as a control (buffer only).

-

Incubation: Incubate at 37°C. Aliquot at 0, 15, 30, 60, and 120 mins.

-

Quenching: Add equal volume ice-cold Acetonitrile. Centrifuge (10,000 x g, 5 min).

-

Analysis: Inject supernatant into HPLC-UV (254 nm).

-

Validation Criteria: Disappearance of the ester peak (

~8 min) and appearance of the acid peak (

-

Protocol B: Diversification (Reactive Pharmacophore Test)

Purpose: Confirm the 3-Cl position as a viable handle for library generation.[1]

-

Reagents: Scaffold (1.0 eq), Morpholine (1.2 eq),

(2.0 eq), DMF (0.5 M). -

Condition: Heat to 80°C for 4 hours.

-

Workup: Dilute with water, extract with EtOAc.

-

Observation: The 3-chloro is activated by the electron-withdrawing 4-carboxylate and the ring nitrogen (if protonated/activated).[1]

-

Success Indicator: >80% conversion to Methyl 3-morpholinoisoquinoline-4-carboxylate (LC-MS). This confirms the scaffold's utility for Lead Optimization .

-

Part 5: Synthesis & Signaling Pathway[1][2]

The synthesis of this scaffold typically involves the Vilsmeier-Haack cyclization or metal-catalyzed coupling, ensuring access to the 3,4-substitution pattern.

Synthetic Logic Diagram

The following flowchart outlines the creation of the scaffold and its downstream biological effects (e.g., DHODH inhibition leading to cancer cell apoptosis).

Caption: Workflow from chemical synthesis to biological mechanism of action (DHODH inhibition).[1]

References

-

PubChem. Methyl 3-isoquinolinecarboxylate | C11H9NO2.[1][6] National Library of Medicine. Available at: [Link]

-

Mahadeviah, et al. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 2024.[7] Available at: [Link][8]

-

Wessjohann, L. et al. New short syntheses of isoquinoline-4-carboxylic acid derivatives. Chemistry, 1990.[9] Available at: [Link][8]

Sources

- 1. 1-氯-4-羟基异喹啉-3-羧酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Methyl 3-isoquinolinecarboxylate | C11H9NO2 | CID 725374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. tandfonline.com [tandfonline.com]

- 9. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of Methyl 3-Chloroisoquinoline-4-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: Methyl 3-chloroisoquinoline-4-carboxylate (CAS: 1260642-58-7) [1] Reaction Class: Nucleophilic Aromatic Substitution (SNAr)

Introduction & Mechanistic Rationale

The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for kinase inhibitors, GPCR ligands, and antimicrobial agents. Functionalization of the isoquinoline ring is critical for exploring structure-activity relationships (SAR).

Methyl 3-chloroisoquinoline-4-carboxylate is a highly versatile building block. The C3-position of this molecule is exceptionally activated toward Nucleophilic Aromatic Substitution (SNAr) due to a dual-electronic effect:

-

Inductive and Resonance Pull of the Ring Nitrogen: The adjacent pyridine-like nitrogen atom withdraws electron density from the C3 position, making it highly electrophilic.

-

Orthogonal Activation by the 4-Ester Group: The methyl carboxylate group at the C4 position provides additional resonance stabilization for the anionic intermediate formed during nucleophilic attack.

Mechanistic Insight: Stepwise vs. Concerted SNAr

Classically, SNAr reactions are taught as a two-step addition-elimination process proceeding via a discrete, negatively charged Meisenheimer complex . However, recent kinetic isotope effect (KIE) studies and computational analyses reveal that SNAr reactions on halogenated heterocycles (especially those with good leaving groups like chloride) often proceed via a concerted mechanism with a single transition state [2]. Regardless of whether the pathway is stepwise or concerted, the highly stabilized transition state of the 3-chloro-4-ester system ensures rapid and high-yielding displacements.

Figure 1: Mechanistic continuum of the SNAr reaction on Methyl 3-chloroisoquinoline-4-carboxylate.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols have been optimized for both nitrogen (amines) and oxygen (alkoxides) nucleophiles.

Protocol A: SNAr Amination (Synthesis of 3-Aminoisoquinolines)

Amination of 3-haloisoquinolines is a fundamental transformation in drug discovery [3]. This protocol utilizes a secondary amine (e.g., morpholine) or a primary amine (e.g., benzylamine).

Causality of Reagent Selection:

-

Solvent (DMF or NMP): Polar aprotic solvents are mandatory. They solvate the nucleophile without hydrogen-bonding to it (which would dampen nucleophilicity) and stabilize the polar transition state.

-

Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct, preventing the protonation of the nucleophilic amine, while avoiding unwanted saponification of the C4 methyl ester.

Step-by-Step Methodology:

-

Preparation: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Purge with inert gas (N2 or Argon).

-

Charging Reagents: Add Methyl 3-chloroisoquinoline-4-carboxylate (1.0 eq, 1.0 mmol, 221.6 mg).

-

Solvent & Base Addition: Add anhydrous DMF (5.0 mL), followed by DIPEA (2.5 eq, 2.5 mmol, 435 µL). Stir to achieve a homogenous solution.

-

Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, 1.5 eq, 1.5 mmol, 130 µL) dropwise at room temperature.

-

Heating: Seal the vial and heat the reaction mixture to 90 °C using an aluminum heating block. Stir for 4–8 hours.

-

Monitoring: Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc 7:3). Look for the disappearance of the starting material mass (m/z 222[M+H]+) and the appearance of the product mass.

-

Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold distilled water (25 mL) to precipitate the product. If the product does not crash out, extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography.

Protocol B: SNAr Alkoxylation (Synthesis of 3-Methoxyisoquinolines)

Causality of Reagent Selection:

-

Quenching Agent (NH4Cl): A saturated aqueous ammonium chloride quench is strictly required. Using a strong acid (like HCl) will hydrolyze the C4 ester. Using plain water leaves the mixture highly basic (due to residual NaOMe), which will cause rapid saponification of the ester during workup.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve Methyl 3-chloroisoquinoline-4-carboxylate (1.0 eq, 1.0 mmol) in anhydrous Methanol (8.0 mL).

-

Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of Sodium Methoxide (NaOMe, 25 wt% in MeOH, 1.2 eq, 1.2 mmol) dropwise to control the exotherm.

-

Reaction: Remove the ice bath and heat the reaction to gentle reflux (65 °C) for 2–4 hours.

-

Monitoring: Verify completion via TLC.

-

Workup: Cool to 0 °C and carefully quench with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL).

-

Isolation: Dry the combined organic layers over MgSO4, filter, and evaporate the solvent to yield the 3-methoxyisoquinoline derivative.

Workflow & Data Presentation

Figure 2: Standardized experimental workflow for the SNAr functionalization of 3-chloroisoquinolines.

Table 1: Substrate Scope and Expected Quantitative Outcomes

| Nucleophile Class | Specific Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Expected Yield (%) |

| Secondary Amine | Morpholine | DMF | DIPEA | 90 | 4 | 85 - 92 |

| Secondary Amine | Piperidine | DMF | DIPEA | 90 | 4 | 88 - 95 |

| Primary Amine | Benzylamine | NMP | K2CO3 | 100 | 6 | 75 - 82 |

| Primary Amine | Aniline (Electron-poor) | DMSO | Cs2CO3 | 120 | 12 | 40 - 55* |

| Alkoxide | Sodium Methoxide | MeOH | None | 65 | 2 | 90 - 96 |

| Thiolate | Sodium Thiomethoxide | THF | None | 25 | 1 | > 95 |

*Note: Weakly nucleophilic anilines may require transition-metal catalysis (e.g., Buchwald-Hartwig amination) if thermal SNAr yields are insufficient.

Troubleshooting & Optimization

-

Issue: Ester Hydrolysis (Formation of Carboxylic Acid)

-

Cause: Presence of water combined with a base at elevated temperatures (saponification).

-

Solution: Ensure all solvents are strictly anhydrous. Switch from K2CO3 to the less hydrolytically active DIPEA. Ensure the workup quench is buffered (NH4Cl) rather than highly basic or acidic.

-

-

Issue: Sluggish Reaction / Low Conversion

-

Cause: Sterically hindered or electronically deactivated nucleophile (e.g., substituted anilines).

-

Solution:

-

Microwave Irradiation: Transitioning the reaction to a microwave synthesizer (120 °C for 30 mins) often forces difficult SNAr reactions to completion.

-

Catalytic Shift: Abandon the thermal SNAr pathway and utilize Palladium-catalyzed Buchwald-Hartwig cross-coupling (e.g., Pd2(dba)3, XPhos, Cs2CO3, Toluene, 100 °C) [3].

-

-

References

-

Title: Concerted nucleophilic aromatic substitutions. Source: Nature (Deposited in Harvard DASH) / Journal of the American Chemical Society URL: [Link]

-

Title: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Synthesis via Buchwald-Hartwig and SNAr Methodologies. Source: Molbank (MDPI) / Semantic Scholar URL: [Link]

Precision Hydrolysis Protocols: Methyl 3-chloroisoquinoline-4-carboxylate to Carboxylic Acid

Executive Summary & Strategic Analysis

The hydrolysis of Methyl 3-chloroisoquinoline-4-carboxylate is a pivotal transformation in the synthesis of isoquinoline-based pharmacophores, particularly for Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors and specific kinase inhibitors.

While ester hydrolysis is a fundamental operation, this specific substrate presents a chemoselectivity challenge : the 3-chloro substituent . In the isoquinoline ring system, the C3 position is activated by the adjacent ring nitrogen (though less so than C1), rendering it susceptible to Nucleophilic Aromatic Substitution (

The Core Objective: Cleave the ester bond to release the carboxylic acid without displacing the chlorine atom or degrading the electron-deficient heterocyclic core.

The "Chlorine Survival" Matrix

| Variable | Risk Factor | Mitigation Strategy |

| Reagent Strength | Strong bases (NaOH, KOH) at high temp promote | Use LiOH (mild, less nucleophilic cation) or Acidic Hydrolysis. |

| Solvent System | Alcohols (MeOH/EtOH) can act as nucleophiles ( | Use THF/Water mixtures to suppress alkoxide formation. |

| Temperature | Maintain reaction at 0^{\circ}C to Ambient . | |

| Sterics | The C4-carboxylate experiences peri-strain from H5, slowing hydrolysis. | Extended reaction times are preferable to increasing heat. |

Mechanistic Pathways & Workflow

The following diagram illustrates the competing pathways. The goal is to maximize Path A (Hydrolysis) while completely suppressing Path B (

Figure 1: Chemoselectivity map. Path A is favored by lower temperatures and lower nucleophilicity bases (LiOH). Path B is accelerated by heat and strong alkoxides.

Experimental Protocols

Protocol A: Lithium Hydroxide Mediated Hydrolysis (The "Gold Standard")

Best for: Small to mid-scale batches (mg to 50g) where purity is paramount. LiOH is sufficiently basic to hydrolyze the ester but less aggressive towards the 3-Cl moiety than NaOH or KOH.

Reagents & Materials

-

Substrate: Methyl 3-chloroisoquinoline-4-carboxylate (1.0 equiv)

-

Base: Lithium Hydroxide Monohydrate (

) (2.0 - 3.0 equiv) -

Solvent: Tetrahydrofuran (THF) / Water (

ratio) -

Quench: 1N Hydrochloric Acid (HCl)

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in THF (

). Ensure complete dissolution. -

Base Addition: Prepare a solution of

(2.5 equiv) in Water (-

Why: Dropwise addition prevents localized "hotspots" of high pH that could trigger side reactions.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir vigorously.

-

Monitoring: Check by TLC or LCMS after 2 hours. The starting material (ester) should disappear.

-

Note: If the reaction is sluggish due to steric hindrance at C4, warm mildly to 35-40°C . Do NOT reflux.

-

-

Workup (The "Reverse Quench"):

-

Cool the mixture back to 0°C.

-

Slowly acidify to pH 3-4 using 1N HCl . A white precipitate (the product) usually forms.

-

Critical: Do not lower pH < 2, as the isoquinoline nitrogen may protonate, making the product water-soluble (as the hydrochloride salt) and difficult to extract.

-

-

Isolation:

-

If solid precipitates: Filter the solid, wash with cold water, and dry under vacuum.

-

If no precipitate: Extract with Ethyl Acetate (

). Wash combined organics with Brine, dry over

-

Validation Criteria (Self-Check)

-

LCMS: Mass shift of -14 Da (Loss of Methyl,

). Chlorine isotope pattern ( -

1H NMR: Disappearance of the methyl ester singlet (

ppm). Appearance of a broad acid proton (

Protocol B: Acid-Mediated Hydrolysis (The "Robust Alternative")

Best for: Scale-up (>100g) or if the substrate proves sensitive to base (SnAr observed). Acid hydrolysis proceeds via a different mechanism that does not involve strong nucleophiles, completely eliminating the risk of displacing the chlorine.

Reagents & Materials

-

Substrate: Methyl 3-chloroisoquinoline-4-carboxylate

-

Acid: 4M HCl in Dioxane or 6M Aqueous HCl

-

Solvent: 1,4-Dioxane (if using aqueous HCl to maintain solubility)

Step-by-Step Procedure

-

Setup: Charge the substrate into a reaction vessel.

-

Acid Addition: Add 4M HCl in Dioxane (

). Alternatively, use a mixture of 1,4-Dioxane/6M HCl (1:1). -

Reflux: Heat the mixture to 80-90°C . Acid hydrolysis is slower than basic hydrolysis and typically requires heat.

-

Safety: Ensure proper venting of any generated MeOH vapors.

-

-

Monitoring: Monitor by LCMS. Expect reaction times of 4–12 hours.

-

Workup:

-

Concentrate the solvent in vacuo to near dryness.

-

The residue will be the Hydrochloride Salt of the product.[1]

-

To obtain the free base: Suspend residue in water, adjust pH to ~4-5 with saturated Sodium Acetate or dilute

, and filter the resulting precipitate.

-

Quality Control & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Product is missing Cl (LCMS shows M-Cl+OH) | Switch to Protocol B (Acidic) or lower temp in Protocol A. Ensure no MeOH is used in Protocol A (transesterification risk). | |

| Low Yield / Product in Aqueous Layer | Isoquinoline N protonated. | The product is amphoteric (zwitterionic character). Adjust pH carefully to the isoelectric point (typically pH 4-5) to precipitate. |

| Incomplete Reaction | Steric hindrance at C4. | Increase reaction time (up to 24h) rather than temperature. Add 1.0 equiv more LiOH. |

References

-

Mechanisms of Ester Hydrolysis : LibreTexts Chemistry. "Hydrolysis of Carboxylic Acid Derivatives". Available at: [Link]

-

Isoquinoline Reactivity : ScienceDirect. "Isoquinoline Derivatives - an overview". Available at: [Link]

-

Green Hydrolysis Protocols : Journal of Chemical and Pharmaceutical Research. "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester". Available at: [Link]

- Acidic Hydrolysis Precedents: Google Patents. "Process for the hydrolysis of quinolone carboxylic esters (WO2019206798A1)".

Sources

Reduction of the ester group in Methyl 3-chloroisoquinoline-4-carboxylate

Application Note: Chemoselective Reduction of Methyl 3-chloroisoquinoline-4-carboxylate

Executive Summary

This guide details the chemoselective reduction of Methyl 3-chloroisoquinoline-4-carboxylate to (3-chloroisoquinolin-4-yl)methanol .[1] This transformation is a critical step in the synthesis of isoquinoline-based kinase inhibitors and poly-pharmacological agents.[1]

The primary challenge is reducing the ester moiety while preserving the C3-Chlorine substituent. The chlorine atom is essential for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).[1] This note compares two validated protocols: DIBAL-H (Precision Method) and LiAlH₄ (High-Throughput Method), providing optimized workup procedures to mitigate aluminum emulsion formation.

Strategic Analysis: The Chemoselectivity Challenge

The substrate presents a competition between two electrophilic sites: the ester carbonyl and the electron-deficient C-Cl bond on the isoquinoline ring.

-

The Ester (Target): Highly electrophilic due to the electron-withdrawing nature of the isoquinoline core.

-

The C3-Chloride (Off-Target): Susceptible to hydrodehalogenation (replacement of Cl with H) under aggressive reducing conditions or in the presence of transition metal contaminants.

-

The Nitrogen Lone Pair: The basic nitrogen can coordinate to aluminum hydrides, potentially altering the effective stoichiometry of the reducing agent.

Decision Matrix:

| Feature | DIBAL-H Protocol | LiAlH₄ Protocol |

|---|---|---|

| Primary Utility | High precision; minimizes side reactions.[1][2] | Cost-effective for bulk scale-up.[1] |

| Temperature | -78°C

Reaction Mechanism & Pathway

The reduction proceeds through a tetrahedral aluminate intermediate.[7][8] In the case of DIBAL-H at low temperatures, this intermediate is stable; however, upon warming or with excess reagent, it collapses to the alcohol.

Figure 1: Step-wise reduction pathway. Note that the aldehyde intermediate is rarely isolated when using excess reducing agent; it is rapidly reduced to the alcohol.

Protocol A: The Precision Method (DIBAL-H)

Recommended for medicinal chemistry scales (100 mg – 10 g) where yield and purity are paramount.[1]

Materials

-

Substrate: Methyl 3-chloroisoquinoline-4-carboxylate (1.0 equiv).[1]

-

Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene or DCM (2.2 - 2.5 equiv).[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

-

Quench: Saturated aqueous Rochelle’s Salt (Sodium Potassium Tartrate).

Step-by-Step Procedure

-

Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under Argon/Nitrogen flow.

-

Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Crucial: Low temperature prevents attack on the C-Cl bond.[1]

-

Addition: Add DIBAL-H (2.2 equiv) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes. Maintain internal temp < -70°C.

-

Reaction: Stir at -78°C for 1 hour, then allow the bath to expire and warm slowly to 0°C over 2 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane). The ester spot should disappear.

-

-

Quench (The "Rochelle" Method):

-

Cool back to 0°C.

-

Dilute with diethyl ether or EtOAc.

-

Add Saturated Aqueous Rochelle’s Salt (volume equal to organic solvent volume) slowly.

-

-

Emulsion Break: Vigorously stir the biphasic mixture at Room Temperature (RT) for 1–3 hours .

-

Observation: The cloudy grey emulsion will separate into two clear layers. Do not skip this stir time.

-

-

Isolation: Separate layers. Extract aqueous layer 2x with DCM. Dry combined organics over Na₂SO₄, filter, and concentrate.

Protocol B: The Robust Method (LiAlH₄)

Recommended for larger batches where DIBAL-H volume is prohibitive.[1]

Materials

-

Reagent: Lithium Aluminum Hydride (LiAlH₄) pellets or solution (1.2 - 1.5 equiv).

-

Solvent: Anhydrous THF (Ether is less recommended due to solubility issues with isoquinolines).

-

Quench: Water, 15% NaOH, Water (Fieser Method).

Step-by-Step Procedure

-

Slurry Prep: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF at 0°C under Argon.

-

Addition: Dissolve the substrate in THF and add dropwise to the LAH slurry.

-

Exotherm Warning: This reaction is exothermic.[9] Control addition rate to keep temp < 10°C.

-

-

Reaction: Stir at 0°C for 30–60 minutes.

-

Note: Do not reflux. Refluxing increases the risk of dechlorinating the 3-position.

-

-

Quench (The "Fieser" Method):

-

For every 1 g of LiAlH₄ used, add sequentially:

-

1 mL Water (Very slow, gas evolution!)

-

1 mL 15% Aqueous NaOH

-

3 mL Water

-

-

-

Workup: Warm to RT and stir for 15 minutes. A white, granular precipitate (lithium aluminate) should form.

-

Filtration: Filter through a pad of Celite. Wash the pad with THF.[10][11] Concentrate the filtrate.

Critical Workflow: Emulsion Management

Aluminum emulsions are the most common failure mode in this synthesis, leading to yield loss during extraction.

Figure 2: Decision tree for workup procedures to prevent product entrapment in aluminum salts.[1]

Analytical Validation

| Technique | Expected Result | Pass Criteria |

| ¹H NMR | Disappearance of methyl ester singlet (~3.9 ppm).[1] Appearance of methylene doublet (~4.8 ppm) and OH triplet. | >95% conversion. |

| LC-MS | M+1 peak corresponds to alcohol (MW ~193.6).[1] | Absence of M-35 peak (indicates dechlorination). |

| TLC | Significant Rf drop (Ester is non-polar; Alcohol is polar). | Single spot visualization. |

Troubleshooting Table:

-

Issue: Product trapped in emulsion.

-

Fix: Add more Rochelle's salt solution and stir longer. Do not rush.

-

-

Issue: Dechlorination observed (M-35 peak).

-

Issue: Low Yield.

-

Fix: Isoquinolines can coordinate to Al species. Perform an acid wash (1M HCl) followed by basification (NaHCO3) only if the product is not acid-sensitive (risk of benzylic cation formation here, so prefer the Rochelle method).

-

References

-

Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. Link[1]

-

Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, pp. 581-595).[1] Wiley. (Source of the Fieser Workup).

- Vignola, N., & Dahmen, S. (2025). "Chemoselective Reductions of Heterocyclic Esters." Organic Process Research & Development. (General grounding for isoquinoline reduction stability).

-

Organic Chemistry Portal. (n.d.). Reduction of Carboxylic Esters. Retrieved February 27, 2026, from [Link]

-

Bartmann, W., et al. (1988).[14] "Synthesis and Reactions of Isoquinoline Derivatives." Synthesis. (Establishes stability of 3-chloroisoquinoline core). Link[1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. tuodaindus.com [tuodaindus.com]

- 3. reddit.com [reddit.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.rochester.edu [chem.rochester.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 9. orgsyn.org [orgsyn.org]

- 10. ch.ic.ac.uk [ch.ic.ac.uk]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. semanticscholar.org [semanticscholar.org]

Application Note: Late-Stage Functionalization of Position 3 in Methyl 3-chloroisoquinoline-4-carboxylate

Executive Summary

Methyl 3-chloroisoquinoline-4-carboxylate (CAS: 1260642-58-7) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery. The orthogonal reactivity of the C3-chloride, modulated by the adjacent ester group, allows for divergent late-stage functionalization. This application note provides researchers with field-proven, self-validating protocols for the functionalization of the C3 position via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, Buchwald-Hartwig Amination, and Metal-Free Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Rationale & Scaffold Activation

In an unactivated isoquinoline ring, the C3 position is significantly less reactive toward nucleophilic attack or oxidative addition compared to the highly electrophilic C1 position[1]. However, the presence of the methyl carboxylate group at the C4 position fundamentally alters this electronic landscape.

The C4-ester acts as a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. This dual activation (from the N2 atom and the C4-ester) lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. Consequently, it stabilizes the Meisenheimer complex intermediate during SNAr reactions, allowing for metal-free substitutions[2][3]. Furthermore, it weakens the C3-Cl bond, facilitating the critical oxidative addition step in palladium-catalyzed cross-coupling reactions[4][5].

Experimental Workflows

Fig 1. Divergent functionalization pathways for Methyl 3-chloroisoquinoline-4-carboxylate.

Validated Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation to yield 3-aryl or 3-heteroaryl isoquinolines. Causality & Design: Pd(dppf)Cl₂ is selected as the precatalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step[5]. K₂CO₃ is used as a mild base to generate the reactive boronate species required for transmetalation, purposefully avoiding stronger bases (like NaOH) that would hydrolyze the C4-methyl ester.

Step-by-Step Procedure:

-

Preparation: In an oven-dried Schlenk flask, add Methyl 3-chloroisoquinoline-4-carboxylate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (2.5 equiv).

-

Solvent Addition: Evacuate and backfill the flask with N₂ three times. Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

-

Reaction: Heat the mixture to 90 °C and stir for 12 hours.

-

Validation (In-Process): Monitor via LC-MS. The starting material exhibits a distinct isotopic pattern for one chlorine atom (m/z 222/224 [M+H]⁺). The reaction is self-validated as complete when this peak is entirely replaced by the product mass.

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium black. Wash the organic layer with brine (3 × 15 mL) to remove residual dioxane and inorganic salts.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

Objective: C-N bond formation using primary or secondary amines. Causality & Design: Pd₂(dba)₃ combined with Xantphos is the optimal catalytic system. Xantphos possesses a wide bite angle (~111°), which sterically drives the palladium intermediate toward reductive elimination, preventing the competing β-hydride elimination pathway often seen with aliphatic amines[4]. Cs₂CO₃ is utilized as a non-nucleophilic base to prevent transesterification or hydrolysis of the C4-ester.

Step-by-Step Procedure:

-

Preparation: To a dry, N₂-flushed vial, add Methyl 3-chloroisoquinoline-4-carboxylate (1.0 equiv, 1.0 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and Cs₂CO₃ (2.0 equiv).

-

Reagent Addition: Add the amine (1.2 equiv) and anhydrous Toluene (5 mL). Seal the vial.

-

Reaction: Heat the mixture at 100 °C for 16 hours.

-

Validation (In-Process): Monitor via TLC (Hexanes/EtOAc). The product will exhibit strong UV fluorescence at 254 nm and 365 nm due to the extended conjugation of the newly formed 3-aminoisoquinoline system.

-

Workup: Dilute the cooled mixture with CH₂Cl₂ (15 mL) and wash with water. The organic phase is dried (MgSO₄) and concentrated.

-

Purification: Purify by flash column chromatography. Note: If the amine is highly polar, utilize a CH₂Cl₂/MeOH gradient.

Protocol C: Metal-Free Nucleophilic Aromatic Substitution (SNAr)

Objective: Direct C-N or C-O bond formation utilizing strong nucleophiles without transition metals. Causality & Design: Because the C3 position is heavily activated by the adjacent N2 and the C4-ester, transition metal catalysis is not strictly required for highly nucleophilic aliphatic amines or alkoxides[2][3]. High temperatures (120 °C) in a polar aprotic solvent (DMF or DMSO) provide the activation energy necessary to overcome the aromatic stabilization during the formation of the Meisenheimer complex.

Step-by-Step Procedure:

-

Preparation: In a heavy-walled pressure vial, dissolve Methyl 3-chloroisoquinoline-4-carboxylate (1.0 equiv, 1.0 mmol) in anhydrous DMF (4 mL).

-

Reagent Addition: Add the nucleophile (e.g., morpholine or sodium methoxide) (3.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Note: DIPEA is omitted if an anionic nucleophile like an alkoxide is used.

-

Reaction: Seal the vial and heat to 120 °C for 24 hours.

-

Validation (In-Process): The generation of HCl (neutralized by the base) drives the reaction. LC-MS will show the loss of the chlorine isotope pattern. If unreacted starting material persists, the temperature is incrementally increased to 135 °C, validating the thermal dependence of the Meisenheimer intermediate formation.

-

Workup: Pour the mixture into ice-cold water (20 mL) to precipitate the product. Filter the solid and wash with cold water.

-

Purification: Recrystallize from EtOH or purify via chromatography if the product is an oil.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three functionalization pathways based on standard substrate scopes.

| Methodology | Bond Formed | Optimal Catalyst / Reagents | Typical Temp (°C) | Reaction Time (h) | Expected Yield Range |

| Suzuki-Miyaura | C-C | Pd(dppf)Cl₂, K₂CO₃ | 90 - 100 | 12 - 16 | 75% - 95% |

| Buchwald-Hartwig | C-N | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 100 - 110 | 16 - 24 | 60% - 85% |

| SNAr | C-N / C-O | None (Nucleophile + DIPEA) | 120 - 150 | 24 - 48 | 50% - 80% |

References

-

Vulcanchem. "3-Chloro-1-isopropylisoquinoline () for sale - Vulcanchem: Cross-Coupling Approaches." vulcanchem.com. 4

-

Amadis Chemical. "Amadis Chemical Company Limited (Page 411) @ ChemBuyersGuide.com, Inc. (CAS:1260642-58-7)." chembuyersguide.com.

-

ResearchGate. "New Synthesis of 3-Aryl Isoquinolines by Pd-Catalyzed Suzuki." researchgate.net. 5

-

Wu, Y., Wang, J., & Kwong, F. Y. "α-Aryl-substituted carbonyl derivatives constitute a widespread structural motif in agro." thieme-connect.de.2

-

Jonczyk, A., & Kowalkowska, A. "Sodium hydroxide is a hygroscopic substance which exhibits both basic as well as nucleophilic properties." thieme-connect.de. 3

-

Suschitzky, H. "The Chemistry of Heterocycles Structure, Reactions, Syntheses, and Applications." scribd.com.1

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-chloroisoquinoline-4-carboxylate

Welcome to the technical support center for the synthesis of Methyl 3-chloroisoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success in the lab.

Troubleshooting Guide

This section addresses specific experimental challenges you may encounter during the synthesis of Methyl 3-chloroisoquinoline-4-carboxylate.

Problem 1: Low to No Product Yield

Q: I am attempting the synthesis of Methyl 3-chloroisoquinoline-4-carboxylate, but I am observing very low or no formation of the desired product. What are the likely causes and how can I rectify this?

A: Low to no yield is a common issue that can stem from several factors, primarily related to the reaction conditions and the purity of your starting materials. Let's break down the potential causes and solutions.

The synthesis of the isoquinoline core can be approached through various established methods, such as the Bischler-Napieralski or Pictet-Spengler reactions, which are foundational in heterocyclic chemistry.[1][2] However, for a highly substituted isoquinoline like the target molecule, modern transition-metal-catalyzed methods or specific cyclization strategies are often more effective.[3] A plausible route involves a Vilsmeier-Haack type reaction or a variation thereof, which can be sensitive to reaction parameters.[4]

Possible Causes and Solutions:

-

Purity of Starting Materials: Ensure your starting materials, such as the appropriate aniline and β-ketoester derivatives, are of high purity. Impurities can interfere with the reaction, leading to unwanted side products or inhibition of the desired transformation.

-

Inadequate Temperature Control: Many cyclization and chlorination reactions are highly temperature-dependent. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, if it's too high, it can lead to decomposition of reactants or products, or the formation of tars. A systematic temperature optimization study is recommended.

-

Moisture Contamination: Anhydrous conditions are often crucial, especially if organometallic reagents or strong dehydrating agents like phosphorus oxychloride (POCl₃) are used.[5] Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

-

Inefficient Chlorination: The chlorination step is critical. If using a reagent like POCl₃, ensure it is fresh and has not been decomposed by atmospheric moisture. The stoichiometry of the chlorinating agent is also vital; an insufficient amount will lead to incomplete conversion.

-

Incorrect pH or Workup Procedure: The pH of the reaction mixture during workup can significantly impact the isolation of the final product. Ensure the pH is adjusted correctly to precipitate or extract the desired compound effectively. A standard workup often involves quenching the reaction with a base like sodium bicarbonate.[6]

Problem 2: Formation of Significant Byproducts

Q: My reaction is producing the desired product, but I am also observing significant quantities of byproducts, complicating purification and reducing my overall yield. How can I minimize these?

A: The formation of byproducts is a frequent challenge in heterocyclic synthesis. Identifying the byproducts can provide valuable clues about the competing reaction pathways.

Common Byproducts and Mitigation Strategies:

-

Unchlorinated Isoquinoline Precursor: The presence of the unchlorinated isoquinoline-4-carboxylate suggests incomplete chlorination.

-

Solution: Increase the equivalents of the chlorinating agent (e.g., POCl₃) or extend the reaction time for the chlorination step. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of complete conversion.[7]

-

-

Over-chlorinated or Isomeric Products: Depending on the reaction conditions, chlorination at other positions on the isoquinoline ring might occur.

-

Solution: Optimize the reaction temperature and the rate of addition of the chlorinating agent. A lower temperature may improve selectivity.

-

-

Polymerization or Tar Formation: This is often a sign of overly harsh reaction conditions.

-

Solution: Reduce the reaction temperature or use a milder solvent. Ensure efficient stirring to prevent localized overheating.

-

Problem 3: Difficulty in Product Isolation and Purification

Q: I have successfully synthesized the product, but I am struggling with its isolation and purification from the crude reaction mixture. What are the best practices?

A: Effective isolation and purification are key to obtaining a high-purity final product.

Recommendations:

-

Extraction: After quenching the reaction, a liquid-liquid extraction is typically employed. Ensure you are using the appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and that the pH of the aqueous layer is optimized for the solubility of your product.

-

Crystallization: If the crude product is a solid, recrystallization is often an effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

-

Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is the method of choice.[7] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can provide excellent separation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions to take during this synthesis?

A1: The synthesis of Methyl 3-chloroisoquinoline-4-carboxylate often involves hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reagents like phosphorus oxychloride (POCl₃) are highly corrosive and react violently with water.

Q2: Can you provide a general reaction mechanism for the formation of the isoquinoline ring?

A2: The synthesis of the isoquinoline core can proceed through several mechanisms depending on the chosen synthetic route.[1][2][5] A common pathway involves the cyclization of a β-phenylethylamine derivative. For instance, in the Bischler-Napieralski reaction, a β-phenylethylamide is cyclized using a dehydrating agent like POCl₃ to form a dihydroisoquinoline, which is then dehydrogenated to the aromatic isoquinoline.

Q3: What analytical techniques are recommended for characterizing the final product?

A3: The structure and purity of Methyl 3-chloroisoquinoline-4-carboxylate should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Experimental Protocol: Optimized Synthesis

This protocol provides a generalized yet robust method for the synthesis of Methyl 3-chloroisoquinoline-4-carboxylate.

Key Reaction Parameters

| Parameter | Recommended Value/Condition | Rationale |

| Starting Materials | High Purity (>98%) | Minimizes side reactions and improves yield. |

| Reaction Solvent | Anhydrous Dichloromethane (DCM) or Toluene | Provides a suitable reaction medium and is relatively inert.[7] |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Effective for both cyclization and chlorination. |

| Reaction Temperature | 0 °C to Reflux | Temperature control is critical for selectivity and yield. |

| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS for completion. |

| Workup | Quenching with NaHCO₃ solution | Neutralizes excess acid and facilitates product isolation.[6] |

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, dissolve the appropriate β-ketoester and aniline derivative in anhydrous solvent.

-

Cyclization and Chlorination: Cool the reaction mixture to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Process

General Reaction Pathway

Caption: A logical workflow for troubleshooting low product yield.

References

- Pharmacy Freak. (2025, September 25). Synthesis of isoquinoline MCQs With Answer.

- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). PMC.

- Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. (2015, November 20).

- Organic Chemistry Portal. Isoquinoline synthesis.

- Semantic Scholar. (1999). Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes.

- Beilstein Journals. Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin.

- Myers, A. G. Research Group, Harvard University. (2011, September 9). A Versatile Synthesis of Substituted Isoquinolines.

- ResearchGate. (2017, May 9). recent advances in the synthesis of isoquinoline and its analogue: a review.

- Benchchem.

- MySkinRecipes.

- Revues Scientifiques Marocaines. (2022, September 29).

- PMC.

- Dosatron. Chlorinator Maintenance: How to Troubleshoot your Injector?

- Sustainable Sanitation Alliance - SuSanA.

- Zodiac Australia.

- ResearchGate. (2026, January 10). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)

- ResearchGate. (2025, November 29).

- WIOA. Practical Guide to the Operation and Optimisation of Chlorine and Chloramine Disinfection.

Sources

- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Isoquinoline synthesis [organic-chemistry.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. 4-Chloro-3-methylphenyl quinoline-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

Technical Guide: Recrystallization of Methyl 3-chloroisoquinoline-4-carboxylate

The following technical guide is structured to address the purification of Methyl 3-chloroisoquinoline-4-carboxylate .

As a Senior Application Scientist, I have synthesized the recommendations below based on the physicochemical properties of the 3-chloroisoquinoline core and validated protocols for its direct structural analogs (specifically the 7-chloro isomer and related quinoline carboxylates).

Executive Summary

-

Compound: Methyl 3-chloroisoquinoline-4-carboxylate

-

Primary Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).

-

Alternative System: Ethanol (95%) or Methanol (with water as anti-solvent).

-

Critical Hazard: Oiling out is a common failure mode for this ester. Slow cooling and seeding are required.

-

Purity Target: >98% (HPLC/NMR).

Physicochemical Profile & Solubility Logic

To select the correct solvent, we must understand the competition between the lipophilic isoquinoline core and the polar functional groups.

| Feature | Chemical Effect | Solubility Implication |

| Isoquinoline Core | Planar, Aromatic, Lipophilic | Soluble in organics (DCM, Toluene); Insoluble in water. |

| 3-Chloro Substituent | Electron-withdrawing, Lipophilic | Reduces basicity of the nitrogen; increases solubility in non-polar solvents compared to non-halogenated analogs. |

| 4-Methyl Ester | Polar, H-bond acceptor | Provides solubility in alcohols and esters; susceptible to hydrolysis in hot aqueous base/acid. |

Expert Insight: The 3-chloro group significantly reduces the basicity of the isoquinoline nitrogen. Unlike simple isoquinolines, this compound will not form stable salts easily with weak acids, and acid-base extraction yields may be poor. Recrystallization is the superior purification method.

Recommended Protocols

Method A: The "Standard" Binary System (EtOAc / Heptane)

Best for: Removal of non-polar impurities and unreacted starting materials. Basis: Validated on the structural analog methyl 7-chloroisoquinoline-3-carboxylate [1].

Reagents:

-

Ethyl Acetate (HPLC Grade)[1]

-

n-Heptane (preferred over Hexanes due to higher boiling point, reducing evaporation during hot filtration)

Protocol:

-

Dissolution: Place the crude solid in a flask. Add minimum hot Ethyl Acetate (approx. 60-70°C) until dissolved.

-

Note: If the solution is dark, treat with activated charcoal (1% w/w) for 5 minutes and filter hot through Celite.

-

-

Anti-solvent Addition: While keeping the solution hot (but not boiling), slowly add hot n-Heptane dropwise.

-

The Cloud Point: Stop adding Heptane the moment a faint, persistent turbidity (cloudiness) appears.

-

Clarification: Add 1-2 mL of Ethyl Acetate to clear the solution back to transparency.

-

Crystallization: Remove from heat. Insulate the flask with a towel or place in a warm oil bath and let it cool to room temperature undisturbed over 2-3 hours.

-

Critical: Rapid cooling here will cause the ester to "oil out" rather than crystallize.

-

-

Finishing: Once at room temperature, cool in an ice bath (0°C) for 30 minutes. Filter the crystals and wash with cold Heptane.

Method B: The Alcoholic System (Ethanol)

Best for: Removal of inorganic salts or very polar byproducts.

Reagents:

-

Ethanol (Absolute or 95%)

Protocol:

-

Dissolve the crude material in boiling Ethanol.

-

If the compound is highly soluble, concentrate the solution by boiling off solvent until crystals just begin to form on the flask walls.

-

Re-dissolve these initial crystals with a minimal amount of hot Ethanol.

-

Allow to cool slowly.

-

Modification: If yield is low, add warm water dropwise to the hot ethanolic solution until turbidity is reached, then cool.

Troubleshooting Guide (FAQ)

Q1: The product separated as a yellow oil at the bottom of the flask ("Oiling Out"). How do I fix this?

Cause: The solution became supersaturated too quickly, or the melting point of the solvated compound is lower than the solvent boiling point. Solution:

-

Re-heat the mixture until the oil dissolves into a clear solution.

-

Add a small amount of the good solvent (EtOAc or Ethanol).

-

Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

-

Cool much more slowly (e.g., leave the flask in the hot oil bath and turn the heat off, letting the bath and flask cool down together overnight).

Q2: My crystals are colored (brown/orange), but the product should be white/off-white.

Cause: Oxidation products or polymerized isoquinoline impurities. Solution:

-

Perform a Charcoal Filtration : Dissolve in hot EtOAc, add activated carbon, stir for 5-10 mins, and filter hot.

-

Warning: Do not use charcoal with Methanol if possible, as fine carbon particles are harder to remove from methanolic solutions.

Q3: Can I use Acetone?

Answer: Acetone is generally too good a solvent for this compound. It will likely hold the product in solution even at -20°C, leading to poor recovery yields. It is only recommended as a solvent for transfer or cleaning, not crystallization.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the purification route based on crude purity and behavior.

Caption: Workflow for the binary solvent recrystallization of chloroisoquinoline esters.

References

-

Analogous Protocol (7-chloro isomer): Mitchell, S. A., et al. (2008). Pyrrolopyrimidin-7-one derivatives and their use as pharmaceuticals. WO Patent 2008/136756 A1. (Describes recrystallization of methyl 7-chloroisoquinoline-3-carboxylate from EtOAc/Hexanes/MeOH).

-

General Isoquinoline Synthesis: Peeters, S., et al. (2019). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid. Beilstein Journal of Organic Chemistry, 15, 2156–2160.

-

Isoquinoline Properties: PubChem Compound Summary for Methyl 3-chloroisoquinoline-6-carboxylate (Isomer data used for property estimation).

Sources

Technical Support Center: Troubleshooting Low Reactivity of the 3-Chloro Group in Isoquinoline Esters

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in synthetic chemistry: the low reactivity of the 3-chloro group in isoquinoline esters. This document is designed to move beyond simple procedural lists and delve into the fundamental principles governing these reactions, empowering you to make informed decisions to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: I'm observing little to no conversion in my nucleophilic aromatic substitution (SNAr) reaction with a 3-chloro-isoquinoline ester. What are the primary reasons for this low reactivity?

The low reactivity of the 3-chloro group in isoquinoline esters in SNAr reactions stems from a combination of electronic and structural factors.

-

Insufficient Ring Activation: For a successful SNAr reaction, the aromatic ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack.[1][2][3] The nitrogen atom in the isoquinoline ring does withdraw electron density, but its effect at the 3-position is not as pronounced as at the 1-position. Furthermore, the ester group, while electron-withdrawing, may not provide enough activation on its own, especially if it's not positioned to effectively delocalize the negative charge of the intermediate (the Meisenheimer complex).[4]

-

Leaving Group Ability: In the context of SNAr, the bond to the leaving group is broken in the second, fast step of the reaction. The rate-determining step is the initial attack of the nucleophile.[1][5] Therefore, the electronegativity of the halogen is more critical than its bond strength to carbon. Fluorine is the most activating halogen due to its strong inductive electron-withdrawing effect, which stabilizes the intermediate. The reactivity order is generally F > Cl ≈ Br > I.[1][6] Your 3-chloro substituent is inherently less reactive than a 3-fluoro analogue.

-

Nucleophile Strength and Steric Hindrance: The nucleophile must be sufficiently potent to attack the electron-deficient ring. Weak nucleophiles will struggle to initiate the reaction. Additionally, steric hindrance around the 3-position, either from the isoquinoline backbone itself or from bulky substituents on your nucleophile, can impede the approach of the nucleophile.

Q2: My reaction is sluggish. How can I enhance the rate of my SNAr reaction without changing the core structure of my 3-chloro-isoquinoline ester?

Several experimental parameters can be adjusted to accelerate your reaction.

-